REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([O:14][CH3:15])[C:5]2[N:6]([N:8]=[CH:9][C:10]=2[CH:11]=[N:12]O)[CH:7]=1.C(OC(=O)C)(=O)C>>[Br:1][C:2]1[CH:3]=[C:4]([O:14][CH3:15])[C:5]2[N:6]([N:8]=[CH:9][C:10]=2[C:11]#[N:12])[CH:7]=1
|
Name
|
oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2N(C1)N=CC2C=NO)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a pale blue solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated to 75° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to give a dark blue solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated to 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a dark purple mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate/isohexane gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2N(C1)N=CC2C#N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |